2-oxo-2H-chromen-7-yl phenyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

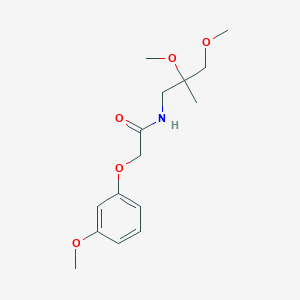

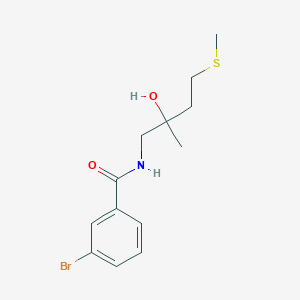

“2-oxo-2H-chromen-7-yl phenyl carbonate” is a chemical compound with the molecular formula C16H10O5 . Its average mass is 282.248 Da and its mono-isotopic mass is 282.052826 Da . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of “2-oxo-2H-chromen-7-yl phenyl carbonate” involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour . This process yields the ester in 88% yield .Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromen-7-yl phenyl carbonate” was determined using ESI-MS, FT-IR, 1H and 13C NMR spectroscopic analysis, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-oxo-2H-chromen-7-yl phenyl carbonate” include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . The molecules of the studied compound are linked by intermolecular C—H…O hydrogen bonds forming an undulating network along the b-axis direction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-oxo-2H-chromen-7-yl phenyl carbonate” were determined using various spectroscopic techniques such as ESI-MS, FT-IR, UV–Vis, 1D, and 2D NMR spectroscopy .Applications De Recherche Scientifique

Bioorganic Chemistry

In bioorganic chemistry, coumarin derivatives like 2-oxo-2H-chromen-7-yl phenyl carbonate are used as fluorescent chemosensors . These sensors are valuable for detecting ions and molecules, which is crucial in understanding biological processes at the molecular level.

Molecular Recognition

Coumarin derivatives are employed in molecular recognition to create complex structures that can selectively recognize and bind to specific substrates . This is particularly useful in designing new drugs and studying biological pathways.

Materials Science

In materials science, these compounds contribute to the development of novel materials with specific optical properties . They are used in the synthesis of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit light upon excitation.

Pharmacological Activities

2-oxo-2H-chromen-7-yl phenyl carbonate shows a variety of pharmacological activities. It has been studied for its anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s . Additionally, it has potential as an anti-amnestic agent , helping to improve memory and cognitive functions.

Anticancer Agent Synthesis

This coumarin derivative is used as a building block in the synthesis of anticancer agents . Its structure is manipulated to create compounds that can inhibit cancer cell growth and proliferation by targeting specific pathways within the cells.

Biological Activities

The compound exhibits a range of biological activities, including antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases and aging.

Mécanisme D'action

Target of Action

Coumarin derivatives, which include 2-oxo-2h-chromen-7-yl phenyl carbonate, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . Therefore, it can be inferred that the compound may interact with enzymes such as ChE and MAO, among others.

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species . Therefore, it is plausible that 2-oxo-2H-chromen-7-yl phenyl carbonate may interact with its targets in a similar manner.

Biochemical Pathways

Given the reported biological activities of coumarin derivatives, it can be inferred that the compound may affect pathways related to inflammation, bacterial and fungal infections, coagulation, oxidation, viral infections, and neurotransmission .

Result of Action

Based on the reported biological activities of coumarin derivatives, it can be inferred that the compound may have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and neurotransmission inhibitory effects .

Action Environment

For instance, the compound’s synthesis involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h , suggesting that its stability and reactivity may be temperature-dependent.

Propriétés

IUPAC Name |

(2-oxochromen-7-yl) phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-15-9-7-11-6-8-13(10-14(11)21-15)20-16(18)19-12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZKDLGONHMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-2H-chromen-7-yl phenyl carbonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2878315.png)

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)

![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)